连翘苷 I

概述

描述

连翘苷 I 是一种从连翘 (Forsythia suspensa (Thunb.) Vahl) 果实中分离得到的咖啡酰苯乙醇苷类化合物,连翘是传统中药中常用的植物。 该化合物以其潜在的抗炎、抗氧化和抗病毒特性而闻名 .

科学研究应用

连翘苷 I 具有广泛的科学研究应用:

化学: 它用作研究苯乙醇苷类及其衍生物的参考化合物。

生物学: 研究this compound 对各种生物系统的潜在抗炎和抗氧化作用。

医学: 该化合物正在被研究其对病毒感染、炎症和氧化应激相关疾病的潜在治疗作用。

生化分析

Biochemical Properties

Forsythoside I interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways, as well as the expression of related cytokines and kinases .

Cellular Effects

Forsythoside I has significant effects on various types of cells and cellular processes. It has been reported to have the effects of cardiovascular protection, anti-inflammation, anti-oxidation, and neuroprotection . It can regulate the expression of related cytokines and kinases, thereby influencing cell function .

Molecular Mechanism

Forsythoside I exerts its effects at the molecular level through various mechanisms. It regulates toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other cellular effects.

准备方法

合成路线和反应条件: 连翘苷 I 可以使用基于离子液体的超声辅助提取方法从连翘叶中提取。 该方法涉及使用具有不同烷基链和阴离子的 l-烷基-3-甲基咪唑鎓离子液体。 最佳提取条件包括溶剂浓度为 0.6 M [C6MIM]Br、溶剂与固体比为 15 mL/g 和提取时间为 10 分钟 .

工业生产方法: this compound 的工业生产涉及使用高速逆流色谱法分离和纯化化合物。 该方法使用由乙酸乙酯、乙醇、乙酸和水组成的两相溶剂系统,比例为 4:1:0.25:6 (v/v)。 然后使用核磁共振 (NMR) 光谱对纯化的this compound 进行鉴定 .

化学反应分析

反应类型: 连翘苷 I 会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: this compound 可以使用过氧化氢或高锰酸钾等试剂在酸性条件下氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂进行。

取代: 取代反应通常涉及亲核试剂,如甲醇钠或氢氧化钾。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生醌类,而还原可能会产生醇类或烷烃。

作用机制

连翘苷 I 通过几个分子靶点和通路发挥作用:

相似化合物的比较

连翘苷 I 在结构上类似于其他苯乙醇苷类,如连翘苷 A、连翘苷 B 和连翘苷 C。 This compound 由于其特定的分子结构和在连翘中含量较高而具有独特性 .

类似化合物:

- 连翘苷 A

- 连翘苷 B

- 连翘苷 C

- 芦丁

- 连翘苷

生物活性

Forsythoside I, a bioactive compound derived from Forsythia suspensa, has garnered significant attention for its diverse pharmacological properties. This article reviews the biological activity of Forsythoside I, focusing on its anti-inflammatory, neuroprotective, and antioxidant effects, supported by various studies and case analyses.

Chemical Structure and Classification

Forsythoside I belongs to a class of compounds known as forsythiasides, which are phenylpropanoid glycosides. These compounds are characterized by their ability to modulate various biological pathways, particularly those involved in inflammation and oxidative stress.

Forsythoside I exerts its biological effects through several key mechanisms:

-

Anti-inflammatory Activity :

- Forsythoside I inhibits the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating the NF-κB signaling pathway. This pathway is crucial in regulating immune responses and inflammation.

- It has been shown to reduce the activation of TLR4/MyD88/NF-κB signaling pathways in various cell models, leading to decreased inflammatory responses in conditions such as lipopolysaccharide (LPS)-induced inflammation .

-

Neuroprotective Effects :

- Forsythoside I has demonstrated protective effects against neuronal damage in models of cerebral ischemia. It activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes like HO-1, which mitigate oxidative stress in neuronal tissues .

- Studies indicate that Forsythoside I can inhibit apoptosis and autophagy in neuronal cells under stress conditions, thereby preserving cell viability .

- Antioxidant Properties :

In Vitro Studies

Several in vitro studies have highlighted the efficacy of Forsythoside I in modulating inflammatory responses:

- Cell Culture Models : In RAW 264.7 macrophages treated with LPS, Forsythoside I significantly reduced the secretion of inflammatory cytokines and inhibited NF-κB activation .

- Neuronal Cell Lines : In PC12 cells subjected to ischemic conditions, Forsythoside I enhanced cell survival rates by inhibiting inflammatory signaling pathways .

In Vivo Studies

Research involving animal models provides further insights into the therapeutic potential of Forsythoside I:

| Study | Model | Dose | Duration | Key Findings |

|---|---|---|---|---|

| Zhang et al. (2022) | Chronic inflammation model in rats | 100 mg/kg | 10 days | Reduced serum levels of TNF-α and IL-6; improved antioxidant enzyme activity. |

| Jeong et al. (2021) | Fulminant hepatitis mice | 300 mg/kg | 6 days | Decreased liver enzymes (AST/ALT) indicating hepatoprotective effects. |

| Wang et al. (2022) | LPS-induced acute lung injury mice | 1.5 g/kg | 3 days | Lowered mRNA expression of pro-inflammatory cytokines (IL-6, TNF-α). |

Case Studies

- Acute Lung Injury : In a model of LPS-induced acute lung injury, administration of Forsythoside I led to significant reductions in lung inflammation markers and improved pulmonary function metrics .

- Neurodegenerative Models : In APP/PS1 transgenic mice used for Alzheimer's research, Forsythoside I treatment resulted in lowered levels of inflammatory markers associated with neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .

属性

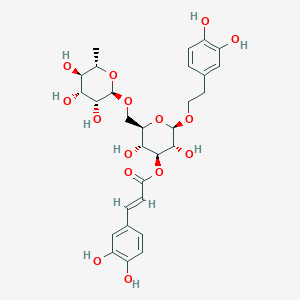

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBWXABVALDGQ-GCELSKRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known molecular targets of isoforsythiaside and how does it exert its effects?

A1: Isoforsythiaside has been shown to interact with several molecular targets. In the context of Alzheimer's disease, it attenuates ferroptosis and neuroinflammation by activating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway. [] This pathway plays a crucial role in cell survival, growth, and metabolism. Furthermore, isoforsythiaside has been found to inhibit methyltransferase-like 3 (METTL3) activity. [] METTL3 is an enzyme involved in RNA methylation, a process that influences gene expression. By inhibiting METTL3, isoforsythiaside reduces the methylation and subsequent stability of Ena/VASP-like (EVL) mRNA, ultimately leading to the suppression of renal fibrosis. []

Q2: Can you elaborate on the structural features of isoforsythiaside?

A2: Isoforsythiaside is a phenylethanoid glycoside. [] While the provided abstracts do not detail specific spectroscopic data, its molecular formula is C29H36O15 and it has a molecular weight of 612.59 g/mol. [] Further investigation into databases like PubChem or ChemSpider would be needed for comprehensive spectroscopic data.

Q3: How does isoforsythiaside contribute to the therapeutic effects of Lianhua Qingwen (LHQW)?

A3: LHQW, a traditional Chinese medicine formula, contains isoforsythiaside as one of its active components. [, ] Network pharmacology studies indicate that isoforsythiaside contributes to LHQW's efficacy against influenza virus pneumonia and novel coronavirus pneumonia by targeting proteins such as 3C-like protease (3CL), angiotensin-converting enzyme 2 (ACE2), cyclooxygenase-2 (COX2), hemagglutinin (HA), interleukin-6 (IL-6), and neuraminidase (NA). [] Molecular docking simulations suggest strong binding affinities between isoforsythiaside and these targets. []

Q4: What are the pharmacological effects of isoforsythiaside observed in in vitro and in vivo models?

A4: In vitro studies using glutamate-induced HT22 cells, a model for neuronal cell death, revealed that isoforsythiaside pretreatment increased cell viability, inhibited mitochondrial apoptosis, and decreased reactive oxygen species (ROS) production. [] It also reduced the levels of caspase-3, -8, and -9, indicating a protective effect against apoptosis. [] In vivo, isoforsythiaside administration in APPswe/PSEN1dE9 transgenic mice (a model for Alzheimer's disease) improved memory and cognitive function, reduced amyloid-beta plaque deposition, and inhibited tau phosphorylation. [] These findings suggest a potential therapeutic benefit of isoforsythiaside in neurodegenerative diseases.

Q5: Are there any established quality control methods for isoforsythiaside?

A5: Yes, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a validated method for identifying and quantifying isoforsythiaside within complex mixtures like traditional Chinese medicine formulations. [] This technique ensures accurate measurement of isoforsythiaside content and contributes to the overall quality control of preparations like compound Yuxingcao mistura, which contains isoforsythiaside. [] Additionally, single marker methods using HPLC with diode array detection (HPLC-DAD) have been developed for simultaneous determination of isoforsythiaside and other bioactive ingredients in formulations like Lianhua Qingwen capsule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。